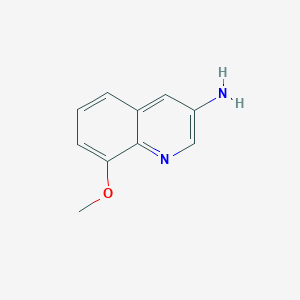

8-Methoxyquinolin-3-amine

Description

BenchChem offers high-quality 8-Methoxyquinolin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methoxyquinolin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-methoxyquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFVPQYVBQQPFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CC(=CN=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Methoxyquinolin-3-amine

Abstract

8-Methoxyquinolin-3-amine is a valuable heterocyclic building block in the landscape of drug discovery and materials science. Its quinoline core, substituted with both an electron-donating methoxy group and a versatile primary amine, makes it an attractive scaffold for generating libraries of compounds with diverse pharmacological potential. This guide provides a comprehensive overview of a robust synthetic pathway to 8-Methoxyquinolin-3-amine, detailing the underlying chemical principles, step-by-step experimental protocols, and rigorous characterization of the final compound. The content is designed for researchers and professionals in organic synthesis and medicinal chemistry, offering field-proven insights into the practical execution of this multi-step synthesis.

Introduction and Strategic Overview

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, most notably in the anti-malarial and anti-cancer domains. The specific substitution pattern of 8-Methoxyquinolin-3-amine offers a unique combination of electronic and steric properties. The methoxy group at the 8-position modulates the lipophilicity and metabolic stability of derivatives, while the primary amine at the 3-position serves as a critical handle for further chemical elaboration via amide bond formation, reductive amination, or participation in cross-coupling reactions.

The synthesis of this target molecule is not trivial and is best approached through a multi-step sequence that builds the molecule logically. A common and effective strategy involves the initial formation of the quinoline core, followed by the introduction of the required functional groups.

Our proposed synthetic pathway begins with the readily available 8-hydroxyquinoline and proceeds through a key 3-nitro-8-methoxyquinoline intermediate. This retrosynthetic approach is illustrated below.

Retrosynthetic Analysis Diagram

Caption: Retrosynthetic pathway for 8-Methoxyquinolin-3-amine.

This guide will provide detailed protocols for the methylation of 8-hydroxyquinoline and the subsequent reduction of the nitro-intermediate to yield the final product.

Synthesis of the 8-Methoxyquinoline Core

The foundational step in this synthesis is the conversion of commercially available 8-hydroxyquinoline to 8-methoxyquinoline. This transformation is a classic example of the Williamson ether synthesis, wherein the phenoxide of 8-hydroxyquinoline acts as a nucleophile, displacing a methylating agent.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate (K₂CO₃) is used as a mild base to deprotonate the hydroxyl group of 8-hydroxyquinoline, forming the more nucleophilic potassium quinolin-8-olate in situ. Its insolubility in acetone drives the reaction forward.

-

Methylating Agent: Methyl iodide (CH₃I) is an effective and highly reactive methylating agent chosen for its good leaving group (iodide).

-

Solvent: Acetone is an ideal solvent as it is polar aprotic, effectively dissolving the reactants while not interfering with the nucleophilic substitution. Its boiling point allows for the reaction to be conveniently run at reflux.

Experimental Protocol: Synthesis of 8-Methoxyquinoline[1][2]

-

To a solution of 8-hydroxyquinoline (1.0 eq) in acetone (approx. 15 mL per gram of 8-hydroxyquinoline) in a round-bottom flask, add solid potassium carbonate (1.0 eq).

-

Add methyl iodide (1.0 eq) to the suspension.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium iodide byproduct. Wash the solid with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude 8-methoxyquinoline can be purified by column chromatography on silica gel or by vacuum distillation to yield a yellow crystalline solid or oil.[1]

Introduction of the Amine via a Nitro Intermediate

The introduction of the 3-amino group is achieved via a two-step process: nitration of the 8-methoxyquinoline core to form 3-nitro-8-methoxyquinoline, followed by the chemical reduction of the nitro group.

Step 3a: Nitration of 8-Methoxyquinoline (Conceptual)

Electrophilic nitration of the 8-methoxyquinoline ring system is a complex reaction. The methoxy group is a strongly activating, ortho-para director, favoring substitution at positions 5 and 7.[2] The quinoline nitrogen, especially under acidic nitrating conditions, is protonated and acts as a strong deactivating group, making substitution on the pyridine ring (positions 2, 3, 4) difficult. Therefore, achieving selective nitration at the 3-position is a significant synthetic challenge that typically requires specialized conditions or alternative synthetic routes not covered by general literature.

Step 3b: Reduction of 3-Nitro-8-methoxyquinoline

Once the 3-nitro-8-methoxyquinoline intermediate is obtained, its reduction to the corresponding primary amine is a standard and high-yielding transformation. Tin(II) chloride (SnCl₂) in an acidic medium or ethanol is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups, even in the presence of other reducible functionalities.[3]

Causality Behind Experimental Choices:

-

Reducing Agent: Tin(II) chloride is a robust and reliable single-electron transfer reducing agent for nitroarenes. It is tolerant of many functional groups and the reaction is typically clean.

-

Solvent: Ethanol is a common solvent that effectively dissolves the starting material and the reagent.

-

Work-up: The reaction mixture is basified after completion. This is crucial to neutralize the acidic medium and precipitate tin salts (as tin hydroxides), allowing for the extraction of the free amine product into an organic solvent.

Experimental Protocol: Synthesis of 8-Methoxyquinolin-3-amine

(This protocol is adapted from a standard procedure for the reduction of a substituted nitroquinoline).[3]

-

In a round-bottom flask, dissolve 3-nitro-8-methoxyquinoline (1.0 eq) in ethanol.

-

To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq).

-

Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Basify the mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is approximately 8-9. A thick white precipitate of tin salts will form.

-

Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to afford the crude 8-Methoxyquinolin-3-amine.

-

Purify the product by column chromatography on silica gel or by recrystallization to yield the final product.

Characterization of 8-Methoxyquinolin-3-amine

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 8-Methoxyquinolin-3-amine.

Synthetic Workflow Diagram

Caption: Overall synthetic workflow for 8-Methoxyquinolin-3-amine.

Summary of Characterization Data

The following table summarizes the expected analytical data for 8-Methoxyquinolin-3-amine based on its chemical structure and data from analogous compounds.[4][5]

| Analysis Technique | Expected Observations |

| Appearance | Expected to be a solid (e.g., crystalline powder). |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.6-8.8 (s, 1H, H2), ~7.8-8.0 (d, 1H, H4), ~7.2-7.4 (m, 2H, Ar-H), ~6.8-7.0 (m, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃), ~3.9 (br s, 2H, -NH₂). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~150-155 (Ar-C-O), ~140-145 (Ar-C), ~135-140 (Ar-C-N), ~125-130 (Ar-CH), ~110-120 (Ar-CH), ~105-110 (Ar-CH), ~55-56 (-OCH₃). |

| Mass Spectrometry (ESI+) | m/z: 175.0866 [M+H]⁺, 197.0685 [M+Na]⁺.[4] |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~3450-3300 (N-H stretch, two bands), ~3050 (Ar C-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch), ~1250 (C-O stretch). |

| Melting Point | Not widely reported; requires experimental determination. |

Conclusion

This technical guide outlines a structured and chemically sound approach for the synthesis of 8-Methoxyquinolin-3-amine. By leveraging a Williamson ether synthesis to prepare the 8-methoxyquinoline core and a subsequent nitro-group reduction, the target molecule can be accessed effectively. The provided protocols, grounded in established chemical principles, offer a reliable foundation for researchers. The detailed characterization data serves as a critical reference for validating the successful synthesis of this important chemical scaffold, paving the way for its application in the development of novel therapeutic agents and functional materials.

References

-

ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry. Available at: [Link].

-

Wikipedia. Doebner–Miller reaction. Available at: [Link].

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link].

-

ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available at: [Link].

-

SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Available at: [Link].

-

Illinois Experts. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link].

-

ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry. Available at: [Link].

-

Mol-Instincts. 8-METHOXYQUINOLINE 938-33-0 wiki. Available at: [Link].

-

ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro- 8- methoxyquinoline and their Biological Activities | Request PDF. Available at: [Link].

-

PubChemLite. 8-methoxyquinolin-3-amine (C10H10N2O). Available at: [Link].

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link].

-

Organic Syntheses. 6-methoxy-8-nitroquinoline. Available at: [Link].

-

PubMed Central (PMC). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Available at: [Link].

-

PrepChem.com. Synthesis of 8-amino-2-methoxyquinoline. Available at: [Link].

-

PubMed Central (PMC). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Available at: [Link].

-

MDPI. Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Available at: [Link].

-

MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available at: [Link].

- Google Patents. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.

-

MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Available at: [Link].

-

PubChem. 6-Methoxy-8-quinolinamine. Available at: [Link].

-

Taylor & Francis Online. Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Available at: [Link].

-

PubChem. 3-Aminoquinoline. Available at: [Link].

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nnpub.org [nnpub.org]

- 3. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 8-methoxyquinolin-3-amine (C10H10N2O) [pubchemlite.lcsb.uni.lu]

- 5. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 8-Methoxyquinolin-3-amine for Drug Discovery Applications

Abstract: 8-Methoxyquinolin-3-amine is a heterocyclic aromatic compound belonging to the quinoline class, a scaffold of significant interest in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a lead compound. This guide provides a comprehensive analysis of the core physicochemical characteristics of 8-Methoxyquinolin-3-amine, outlines standard protocols for their determination, and discusses the implications of these properties for researchers in the pharmaceutical sciences.

Core Physicochemical Characteristics

The foundational properties of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile. For 8-Methoxyquinolin-3-amine, these characteristics suggest a molecule with a balance of hydrophilicity and lipophilicity, making it an intriguing candidate for further investigation.

Chemical Identity and Structure

-

IUPAC Name: 8-methoxyquinolin-3-amine

-

Molecular Formula: C₁₀H₁₀N₂O[1]

-

Canonical SMILES: COC1=CC=CC2=CC(=CN=C21)N[1]

-

InChI Key: CUFVPQYVBQQPFT-UHFFFAOYSA-N[1]

The structure features a rigid, aromatic quinoline core functionalized with a methoxy group at the 8-position and an amine group at the 3-position. These functional groups are critical determinants of the molecule's properties. The methoxy group is a moderate electron-donating group, while the amino group is a strong electron-donating group and a key site for hydrogen bonding and basic interactions.

Summary of Physicochemical Properties

The following table summarizes the key known and predicted properties of 8-Methoxyquinolin-3-amine. It is crucial to note that while some data is available, experimental verification of predicted values is a necessary step in any research program.

| Property | Value | Source / Comment |

| Molecular Weight | 174.20 g/mol | (Calculated) |

| Monoisotopic Mass | 174.07932 Da | PubChem CID: 18945065[1] |

| Physical State | Solid | Inferred from related aminoquinolines[2] |

| XLogP3 (Predicted) | 1.2 | PubChem CID: 18945065[1] |

| pKa (Predicted) | ~4-5 (aromatic amine) | Predicted based on aniline and quinoline derivatives[3][4][5] |

| ~5 (quinoline N) | ||

| Solubility (Predicted) | Low in water; Soluble in polar organic solvents (DMSO, Ethanol) | Inferred from structure and related compounds[2] |

Lipophilicity (LogP)

The predicted partition coefficient (XLogP) of 1.2 indicates that 8-Methoxyquinolin-3-amine possesses moderate lipophilicity.[1]

-

Expert Insight: A LogP value in the range of 1-3 is often considered favorable for oral drug candidates. It suggests a balance between sufficient aqueous solubility to avoid formulation issues and adequate lipid solubility to permeate biological membranes. This value positions the compound in a promising region of chemical space, warranting experimental determination of the distribution coefficient (LogD) at physiological pH 7.4.

Acidity and Basicity (pKa)

While no experimental pKa values have been reported, the structure contains two basic nitrogen centers: the aromatic amine at C3 and the quinoline ring nitrogen.

-

3-Amino Group: As an aromatic amine, its basicity is expected to be similar to, but slightly modified from, aniline (pKa ~4.6). The electron-donating 8-methoxy group should subtly increase the electron density on the ring system, potentially raising the pKa slightly.

-

Quinoline Nitrogen: The nitrogen in the quinoline ring is pyridine-like, with an expected pKa around 5.

-

Expert Insight: The presence of two basic centers with similar predicted pKa values means that the molecule's ionization state will be highly sensitive to pH changes around physiological conditions. This has profound implications for its solubility, membrane transport, and potential interactions with biological targets. Experimental determination via potentiometric titration or UV-spectrophotometry is strongly recommended.

Solubility Profile

The solubility of 8-Methoxyquinolin-3-amine is dictated by the interplay between its hydrophobic quinoline core and its polar functional groups.

-

Aqueous Solubility: Expected to be low in neutral water due to the large aromatic surface area.[2] However, its solubility is predicted to increase significantly in acidic conditions. The protonation of the basic nitrogen atoms at low pH forms a cationic salt, which is more readily solvated by water.[2]

-

Organic Solubility: The compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol, which can engage in hydrogen bonding with the amine and methoxy groups while also solvating the aromatic core.[2]

Analytical Characterization Workflow

Confirming the identity, purity, and stability of a compound is a non-negotiable step in research. A typical analytical workflow for 8-Methoxyquinolin-3-amine would validate its structure and quantify its purity before proceeding to biological assays.

Caption: Standard workflow for the synthesis, verification, and characterization of a small molecule candidate.

Experimental Protocols for Property Determination

The following protocols describe standard, self-validating methodologies for determining key physicochemical parameters.

Protocol: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

-

Causality: The shake-flask method (OECD Guideline 105) is the gold standard for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid-state compound and the solution, providing a value that is critical for predicting oral absorption and avoiding compound precipitation in assays.

-

Methodology:

-

Preparation: Add an excess amount of solid 8-Methoxyquinolin-3-amine (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached. A preliminary kinetics study can confirm the time required.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant in a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a pre-validated analytical method, such as reverse-phase HPLC with UV detection.[6]

-

Validation: The presence of solid material at the end of the experiment validates that the initial amount was in excess and the resulting measurement represents the saturation solubility.

-

Protocol: Determination of LogD at pH 7.4

-

Causality: While LogP describes partitioning for the neutral species, LogD (Distribution Coefficient) measures the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like 8-Methoxyquinolin-3-amine, LogD at pH 7.4 is a far more accurate predictor of membrane permeability under physiological conditions.

-

Methodology:

-

System Preparation: Use two immiscible phases: n-octanol (pre-saturated with pH 7.4 buffer) and pH 7.4 buffer (pre-saturated with n-octanol).

-

Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock to a vial containing a known volume of n-octanol (e.g., 1:1 v/v).

-

Equilibration: Vigorously shake the vial for 1-2 hours at a constant temperature, followed by a period of rest to allow for complete phase separation.

-

Phase Separation & Sampling: Centrifuge the vial to ensure a sharp interface. Carefully sample from both the aqueous and octanol layers.

-

Quantification: Analyze the concentration of the compound in each phase using HPLC-UV.

-

Calculation: LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).

-

Ionization State and Its Implications for Drug Development

The ionization state of 8-Methoxyquinolin-3-amine is a direct function of its pKa values and the pH of its environment. Understanding this relationship is critical for predicting its biological behavior.

Caption: Predicted ionization states of 8-Methoxyquinolin-3-amine as a function of pH.

-

At Intestinal pH (6.0-7.5): The compound will exist as a mixture of the neutral form and the singly protonated species. The neutral form is more likely to passively diffuse across the intestinal epithelium for absorption.

-

In Blood (pH 7.4): The molecule is expected to be predominantly in its neutral form, which facilitates distribution into tissues.

-

In the Stomach (pH 1.5-3.5): The compound will be mostly in its singly and doubly protonated, charged forms. This will dramatically increase its aqueous solubility but will prevent passive diffusion across the stomach lining.

Conclusion

8-Methoxyquinolin-3-amine presents a physicochemical profile characteristic of many successful small-molecule drugs. Its moderate predicted lipophilicity and dual sites for protonation create a complex but potentially advantageous set of properties. The key takeaway for researchers is the critical need for robust experimental determination of its pKa and pH-dependent solubility and lipophilicity. These empirical data points will be the foundation for building accurate structure-activity relationships (SAR) and making informed decisions in the progression of this, or any related, chemical series within a drug discovery program.

References

- Chemdiv. (n.d.). Compound ethyl 8-methoxy-4-[(1-phenylethyl)amino]quinoline-3-carboxylate.

- PubChemLite. (n.d.). 8-methoxyquinolin-3-amine (C10H10N2O).

- ResearchGate. (n.d.). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL.

- ResearchGate. (n.d.). Spectrum of 8-methoxyquinoline.

- National Center for Biotechnology Information. (n.d.). 8-Methoxyquinoline. PubChem.

- Sigma-Aldrich. (n.d.). 3-METHOXYQUINOLIN-8-AMINE.

- National Center for Biotechnology Information. (n.d.). 6-Methoxy-8-quinolinamine. PubChem.

- National Center for Biotechnology Information. (n.d.). 5-Methoxyquinolin-8-amine. PubChem.

- ChemicalBook. (n.d.). 8-methoxyisoquinolin-3-amine.

- MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.

- ChemicalBook. (n.d.). 5-METHOXYQUINOLIN-8-AMINE.

- BLD Pharm. (n.d.). 8-Methoxyisoquinolin-3-amine.

- Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

- Pharmaffiliates. (n.d.). 8-Amino-6-methoxyquinoline.

- OPUS. (n.d.). Analytical Methods.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.

- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

- ResearchGate. (2018). An investigation of the analytical properties of 8-aminoquinoline.

- Solubility of Things. (n.d.). 8-Aminoquinoline.

- PubMed Central. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.

- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.

- Wikipedia. (n.d.). Quinine.

Sources

- 1. PubChemLite - 8-methoxyquinolin-3-amine (C10H10N2O) [pubchemlite.lcsb.uni.lu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 5-METHOXYQUINOLIN-8-AMINE CAS#: 30465-68-0 [m.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to 8-Methoxyquinolin-3-amine for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 8-Methoxyquinolin-3-amine (CAS No. 91818-21-2), a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, and known biological context, offering a valuable resource for researchers and scientists in the field.

Core Chemical Identity and Properties

8-Methoxyquinolin-3-amine is a quinoline derivative characterized by a methoxy group at the 8th position and an amine group at the 3rd position of the quinoline ring system.

Table 1: Physicochemical Properties of 8-Methoxyquinolin-3-amine

| Property | Value | Source |

| CAS Number | 91818-21-2 | |

| Molecular Formula | C₁₀H₁₀N₂O | |

| Molecular Weight | 174.20 g/mol | |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Storage | Keep in dark place, inert atmosphere, room temperature |

Sourcing and Procurement

A critical first step in any research endeavor is securing a reliable source of the compound of interest. Several reputable chemical suppliers list 8-Methoxyquinolin-3-amine in their catalogs.

Table 2: Key Suppliers of 8-Methoxyquinolin-3-amine

| Supplier | Product Number/Link | Purity |

| Sigma-Aldrich | 95% | |

| BLD Pharm | Inquire | |

| AK Scientific, Inc. | 95% | |

| Alchem Pharmtech | 97% |

Note: Availability and purity may vary. It is recommended to request lot-specific certificates of analysis from the supplier.

Synthesis Methodology: A Plausible Two-Step Approach

Step 1: Synthesis of 8-Methoxy-3-nitroquinoline (Hypothesized)

The Skraup synthesis is a classical and versatile method for the preparation of quinolines.[3] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of 8-methoxy-3-nitroquinoline, a plausible starting material would be an appropriately substituted aniline.

Experimental Protocol (Proposed):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, carefully add the chosen substituted aniline.

-

Reagent Addition: Slowly add glycerol to the flask with continuous stirring.

-

Acidification: Cool the mixture in an ice bath and add concentrated sulfuric acid dropwise via the dropping funnel, maintaining a low temperature.

-

Oxidation and Cyclization: Introduce an oxidizing agent, such as arsenic pentoxide or the nitro compound of the starting aniline itself, to the reaction mixture.

-

Heating: Gradually heat the reaction mixture under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture and pour it onto ice. Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.

-

Purification: Filter the crude product, wash it with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield 8-methoxy-3-nitroquinoline.

Caption: Proposed Skraup synthesis of 8-methoxy-3-nitroquinoline.

Step 2: Reduction of 8-Methoxy-3-nitroquinoline to 8-Methoxyquinolin-3-amine

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are effective for this conversion. A common and reliable method involves the use of a metal catalyst, such as tin(II) chloride or iron filings in an acidic medium.[1][2]

Experimental Protocol:

-

Dissolution: Dissolve the synthesized 8-methoxy-3-nitroquinoline in a suitable solvent, such as ethanol or a mixture of di-n-butyl ether and dilute acetic acid.[1]

-

Reductant Addition: Add the reducing agent (e.g., tin(II) chloride dihydrate or iron filings) portion-wise to the solution while stirring.

-

Heating: Heat the reaction mixture under reflux. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture and filter to remove any inorganic solids. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., chloroform or ethyl acetate) and wash with a basic solution (e.g., sodium bicarbonate) to remove any remaining acid. Subsequently, wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 8-Methoxyquinolin-3-amine. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Caption: Reduction of the nitro intermediate to the final amine product.

Biological Context and Potential Applications in Drug Discovery

The 8-aminoquinoline scaffold is a well-established pharmacophore, particularly in the development of antimalarial drugs.[4] Derivatives such as primaquine and tafenoquine are known for their activity against the liver stages of Plasmodium parasites.[4] The mechanism of action for these compounds is thought to involve metabolic activation to reactive intermediates that induce oxidative stress in the parasite.

While specific biological data for 8-Methoxyquinolin-3-amine is limited in publicly available literature, its structural similarity to other biologically active quinolines suggests potential for exploration in several therapeutic areas:

-

Antimalarial Drug Discovery: As an isomer of known antimalarial 8-aminoquinolines, this compound could be a valuable building block for creating novel derivatives with potentially improved efficacy, safety profiles, or activity against resistant strains.

-

Anticancer Research: Quinoline derivatives have demonstrated a wide range of anticancer activities, including the inhibition of kinases and topoisomerases, and the induction of apoptosis. The specific substitution pattern of 8-Methoxyquinolin-3-amine may confer unique interactions with biological targets relevant to cancer.

-

Antibacterial and Antifungal Agents: The quinoline nucleus is present in several antibacterial agents. Research has shown that derivatives of 8-methoxyquinoline exhibit antibacterial and antifungal properties.[5]

-

Neuroprotective Agents: Some quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases, often due to their metal-chelating and antioxidant properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 8-Methoxyquinolin-3-amine. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety recommendations include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion and Future Directions

8-Methoxyquinolin-3-amine represents a chemical entity with significant potential for further investigation in the field of medicinal chemistry. Its structural relationship to known bioactive molecules, particularly in the realm of antimalarial research, makes it an attractive starting point for the design and synthesis of new therapeutic agents. The synthetic route outlined in this guide, based on established chemical principles, provides a practical framework for its preparation. Future research should focus on the thorough evaluation of its biological activities across various disease models to unlock its full therapeutic potential.

References

- Google Patents. (n.d.). Process for production of 8-NHR quinolines. (Patent No. US4167638A).

-

Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

-

Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Biological Activities of 8-Methoxyquinolin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline nucleus represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast landscape of quinoline derivatives, those bearing an 8-methoxy and a 3-amino substitution are emerging as a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of 8-methoxyquinolin-3-amine derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from closely related analogues and established quinoline chemistry, this document aims to elucidate the structure-activity relationships, mechanisms of action, and experimental methodologies crucial for the continued development of this promising scaffold. We will delve into the causality behind experimental designs and provide detailed protocols to ensure scientific integrity and reproducibility.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a prominent structural motif in a multitude of natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of a nitrogen atom, which influences its electronic properties, make it an exceptional scaffold for interacting with various biological targets.[1] The therapeutic landscape is replete with quinoline-based drugs, underscoring the versatility of this core.

The specific substitution pattern on the quinoline ring dramatically influences its biological profile. The introduction of an electron-donating methoxy group at the 8-position and a nucleophilic amino group at the 3-position is hypothesized to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic behavior. While direct and extensive research on 8-methoxyquinolin-3-amine derivatives is still maturing, a wealth of information on related structures, particularly 8-hydroxyquinolines and other substituted quinolines, provides a strong foundation for predicting and understanding their biological potential.[2][3]

Synthetic Strategies for Quinoline Derivatives

The synthesis of the quinoline core and its derivatives can be achieved through several classic and modern organic reactions. The choice of synthetic route is often dictated by the desired substitution pattern. A general and adaptable approach for the synthesis of substituted quinolines, which can be tailored for 8-methoxyquinolin-3-amine derivatives, is the Conrad-Limpach synthesis.

Conceptual Synthetic Workflow:

Below is a generalized workflow for the synthesis and subsequent biological evaluation of novel quinoline derivatives.

Caption: Generalized workflow for the synthesis and biological evaluation of novel quinoline derivatives.

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1] These mechanisms often involve the inhibition of key enzymes involved in DNA replication and cell signaling pathways.

Mechanism of Action

The anticancer activity of quinoline derivatives is frequently attributed to their ability to:

-

Inhibit Topoisomerases: These enzymes are crucial for managing DNA topology during replication and transcription. Quinoline scaffolds can intercalate into DNA or bind to the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to apoptosis.[4]

-

Modulate Kinase Signaling Pathways: Many quinoline derivatives act as inhibitors of protein kinases, such as those in the PI3K/Akt/mTOR pathway, which are often dysregulated in cancer, leading to uncontrolled cell growth and survival.[4]

-

Induce Oxidative Stress: Some 8-aminoquinolines are known to generate reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic cell death in cancer cells.[4]

Insights from Related Compounds

While specific data for 8-methoxyquinolin-3-amine derivatives is sparse, studies on 8-hydroxyquinoline derivatives provide valuable structure-activity relationship (SAR) insights. For instance, 8-hydroxy-2-quinolinecarbaldehyde has shown potent in vitro cytotoxicity against various human cancer cell lines.[5] The presence of the hydroxyl group at the 8-position is often crucial for activity, likely due to its ability to chelate metal ions that are essential for enzymatic functions.[6] Replacing the hydroxyl with a methoxy group may alter this chelating ability but could enhance lipophilicity, potentially improving cell membrane permeability.

Experimental Protocols for Anticancer Activity Evaluation

A systematic in vitro and in vivo evaluation is critical to determine the anticancer potential of novel compounds.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compounds (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This model assesses the antitumor efficacy of a compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., Hep3B) into the flank of immunodeficient mice (e.g., athymic nude mice).[5]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., intraperitoneally) and vehicle control daily for a specified period.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for histological analysis.[5]

Antimicrobial Activity: Combating Infectious Diseases

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. The 8-methoxy substitution has been shown to enhance the antibacterial activity of some quinolones.[7]

Mechanism of Action

The primary mechanism of action for many antibacterial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, recombination, and repair. By inhibiting these enzymes, the compounds prevent bacterial cell division and lead to cell death.

Evidence from 8-Methoxyquinolone Derivatives

A study on 8-methoxyquinolones bearing a 3-amino-4-substituted-pyrrolidinyl group at the C-7 position demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[7] This suggests that the 8-methoxy group contributes favorably to the antibacterial profile. The 3-amino group, while not directly on the quinoline ring in this case, is part of a substituent that is crucial for activity, highlighting the importance of amino functionalities in the overall structure.

Experimental Protocols for Antimicrobial Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) is a fundamental method for assessing the antimicrobial activity of a compound.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Quinoline derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of quinoline derivatives can be attributed to several mechanisms, including:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some quinolines can inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[8]

-

Suppression of Pro-inflammatory Cytokines: Certain derivatives can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.

-

Inhibition of Amine Oxidases: Some amine-containing compounds have been shown to inhibit semicarbazide-sensitive amine oxidase (SSAO), an enzyme involved in the inflammatory response.

Potential of 8-Methoxyquinolin-3-amine Derivatives

While direct evidence is limited, the structural features of 8-methoxyquinolin-3-amine suggest potential for anti-inflammatory activity. The amine group could play a role in interacting with targets like SSAO. Further investigation into this area is warranted.

Experimental Protocol for In Vivo Anti-inflammatory Assay

This is a widely used model to screen for acute anti-inflammatory activity.

Protocol:

-

Animal Grouping: Divide rats or mice into control and treatment groups.

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 8-methoxyquinolin-3-amine derivatives is intricately linked to their structural features. Based on the analysis of related compounds, several key SAR insights can be proposed.

Caption: Key structural features of the 8-methoxyquinolin-3-amine scaffold influencing its potential biological activities.

Future research should focus on the systematic synthesis and evaluation of a library of 8-methoxyquinolin-3-amine derivatives. Modifications at the 3-amino group, such as acylation or alkylation, could lead to compounds with enhanced potency and selectivity. Furthermore, exploring different substituents on the quinoline ring will be crucial for optimizing the pharmacokinetic properties and overall therapeutic potential of this promising class of compounds.

Conclusion

The 8-methoxyquinolin-3-amine scaffold holds considerable promise as a platform for the development of novel therapeutic agents. By leveraging the extensive knowledge of quinoline chemistry and pharmacology, researchers can rationally design and synthesize derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities. The experimental protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals dedicated to advancing this exciting field of medicinal chemistry. The continued exploration of this scaffold is poised to yield new and effective treatments for a range of human diseases.

References

-

Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. PubMed. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. ResearchGate. [Link]

-

8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. ResearchGate. [Link]

-

Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC - NIH. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

-

8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]

-

Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]

-

Structure-Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PubMed. [Link]

-

Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. NIH. [Link]

-

Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety. ResearchGate. [Link]

-

Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. PubMed Central. [Link]

-

Anti-inflammatory effects of inhibiting the amine oxidase activity of semicarbazide-sensitive ... PubMed. [Link]

-

New 8-substituted xanthiene derivatives as potent bronchodilators. PubMed - NIH. [Link]

-

Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. PubMed Central. [Link]

-

Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rroij.com [rroij.com]

- 6. Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of inhibiting the amine oxidase activity of semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of 8-Methoxyquinolin-3-amine: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Abstract

The quinoline nucleus is a cornerstone in the edifice of medicinal chemistry, lending its rigid, bicyclic framework to a multitude of therapeutic agents. Within this esteemed class of heterocycles, the 8-methoxyquinolin-3-amine scaffold is emerging as a structure of profound interest for the development of novel therapeutics, particularly in the realm of oncology and infectious diseases. The strategic placement of the methoxy and amine functionalities imparts a unique combination of physicochemical properties, offering a versatile platform for the generation of compound libraries with diverse biological activities. This technical guide provides an in-depth exploration of the 8-methoxyquinolin-3-amine core, from its synthetic accessibility to its burgeoning applications as a privileged scaffold in modern drug discovery. We will dissect the nuances of its chemical reactivity, delve into its role in the design of targeted therapies, and provide field-proven insights into the experimental methodologies that underpin its successful utilization.

Introduction: The Strategic Value of the 8-Methoxyquinolin-3-amine Core

The enduring appeal of the quinoline scaffold in drug design stems from its ability to engage in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The 8-methoxyquinolin-3-amine isomer is particularly noteworthy for several key reasons:

-

The 8-Methoxy Group: This electron-donating group modulates the electronic properties of the quinoline ring system, influencing its reactivity and potential for metabolic transformation. Its position can also play a crucial role in directing binding to specific biological targets and can enhance membrane permeability.

-

The 3-Amino Group: Positioned on the pyridine ring, this primary amine serves as a critical handle for synthetic diversification. It provides a nucleophilic center for a wide array of chemical transformations, allowing for the facile introduction of various side chains and pharmacophoric elements. This is paramount for tuning the biological activity, selectivity, and pharmacokinetic profile of the resulting derivatives.

-

Structural Rigidity and Planarity: The fused ring system provides a well-defined and relatively rigid scaffold, which can be advantageous in reducing the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

This guide will illuminate the path from the synthesis of this core structure to its application in the generation of potent and selective bioactive molecules, with a particular focus on its utility in the development of kinase inhibitors.

Synthesis of the 8-Methoxyquinolin-3-amine Scaffold: A Plausible and Efficient Route

While a single, universally adopted synthesis for 8-methoxyquinolin-3-amine is not extensively documented, a robust and logical synthetic strategy can be devised based on established quinoline synthetic methodologies. The most plausible approach involves a multi-step sequence commencing from readily available starting materials, as outlined below.

Proposed Synthetic Pathway

The synthesis hinges on the construction of the quinoline core, followed by the introduction and subsequent reduction of a nitro group at the 3-position.

Caption: Proposed synthetic workflow for 8-methoxyquinolin-3-amine.

Detailed Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 8-Methoxy-6-nitroquinoline (Skraup Reaction)

The Skraup synthesis is a classic and effective method for the construction of the quinoline ring system.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

-

Charge Reactants: To the flask, add 2-methoxy-6-nitroaniline and glycerol.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture. An exothermic reaction will occur.

-

Addition of Oxidizing Agent: Introduce a suitable oxidizing agent, such as arsenic pentoxide or sodium m-nitrobenzenesulfonate.

-

Heating: Heat the reaction mixture to the appropriate temperature (typically 120-140°C) and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Allow the mixture to cool and then carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.

-

Purification: Collect the crude product by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield 8-methoxy-6-nitroquinoline.

Step 2: Reduction of the 6-Nitro Group

A selective reduction of the 6-nitro group is necessary.

-

Reaction Setup: In a round-bottom flask, dissolve the 8-methoxy-6-nitroquinoline in a suitable solvent such as ethanol or acetic acid.

-

Reducing Agent: Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or tin(II) chloride in concentrated hydrochloric acid.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture to remove any solids. If an acidic medium was used, neutralize the filtrate with a base to precipitate the product.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 8-methoxyquinolin-6-amine by column chromatography or recrystallization.

Step 3: Introduction of the 3-Nitro Group

The introduction of a nitro group at the 3-position can be achieved through nitration of the 8-methoxyquinoline core. The directing effects of the existing substituents will influence the regioselectivity of this reaction.

-

Reaction Setup: Dissolve 8-methoxyquinoline in concentrated sulfuric acid at a low temperature (e.g., 0°C).

-

Nitration: Add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise while maintaining the low temperature.

-

Reaction: Allow the reaction to proceed at low temperature for a specified time.

-

Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the nitro-substituted quinolines.

-

Purification: The desired 8-methoxy-3-nitroquinoline isomer will need to be separated from other potential isomers by column chromatography.

Step 4: Reduction of the 3-Nitro Group to 8-Methoxyquinolin-3-amine

The final step is the reduction of the 3-nitro group to the target 3-amino functionality.

-

Reaction: The reduction can be carried out using similar conditions as described in Step 2 (e.g., Fe/HCl or SnCl2/HCl).

-

Purification: After work-up, the final product, 8-methoxyquinolin-3-amine, can be purified by column chromatography or recrystallization to yield the desired scaffold.

Medicinal Chemistry Applications: The 8-Methoxyquinolin-3-amine Scaffold in Action

The true value of a scaffold is realized in its ability to be elaborated into a diverse range of biologically active molecules. The 3-amino group of 8-methoxyquinolin-3-amine is a versatile synthetic handle for such diversification.

As a Cornerstone for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The 8-methoxyquinolin-3-amine core can be readily functionalized to generate potent and selective inhibitors of various kinases.

Design Strategy:

A common strategy for designing kinase inhibitors involves the synthesis of derivatives where the 3-amino group is acylated or serves as a point of attachment for a side chain that can occupy the ATP-binding site of the kinase.

Caption: Design strategy for 8-methoxyquinolin-3-amine based kinase inhibitors.

Structure-Activity Relationship (SAR) Insights:

While specific SAR data for a large library of 8-methoxyquinolin-3-amine derivatives is not extensively published, we can extrapolate from related quinoline-based kinase inhibitors.

-

The Quinoline Core: The nitrogen atom of the quinoline ring often forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding site. The 8-methoxy group can provide additional interactions in a nearby hydrophobic pocket or influence the electronics of the hinge-binding interaction.

-

The 3-Amino Linkage: The nature of the group attached to the 3-amino function is critical for potency and selectivity. Amide and urea linkages are commonly employed.

-

The Terminal Group: The substituent at the terminus of the side chain is a key determinant of selectivity. Bulky, hydrophobic groups often target the hydrophobic pocket adjacent to the ATP-binding site. Variations in this group can be used to fine-tune selectivity for different kinases.

Illustrative Data for Related Quinolines as Kinase Inhibitors:

The following table presents representative data for quinoline-based kinase inhibitors to illustrate the potency that can be achieved with this class of compounds.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 4-Anilinoquinolines | EGFR | 1-100 | [1] |

| 3-Substituted Quinolines | PDGF-RTK | <20 | [2] |

| Quinoline-based hybrids | c-Met | 1-20 | [1] |

| 8-Hydroxyquinoline derivatives | Pim-1 Kinase | 100-1000 | [3] |

Applications in Other Therapeutic Areas

Beyond kinase inhibition, the 8-methoxyquinoline scaffold has potential in other therapeutic areas, leveraging the known biological activities of quinolines.

-

Anticancer Agents: Many quinoline derivatives exhibit anticancer activity through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and induction of apoptosis. The 8-methoxyquinolin-3-amine scaffold can be used to develop novel anticancer agents.

-

Antimalarial and Antimicrobial Agents: The 4-aminoquinoline and 8-aminoquinoline scaffolds are the basis for several antimalarial drugs.[2][4] While the 3-amino isomer is less explored in this context, it represents a promising avenue for the development of new anti-infective agents.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of a compound against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol:

-

Reagents and Materials: Recombinant kinase, appropriate peptide substrate, ATP, kinase assay buffer, and a commercial luminescence-based kinase assay kit.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to the desired concentrations.

-

Kinase Reaction:

-

In a 96-well plate, add the test compound dilutions.

-

Add the kinase and substrate to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the remaining ATP using the luminescence-based detection reagent according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[5]

-

Cellular Proliferation Assay (MTT or SRB Assay)

To evaluate the antiproliferative activity of the synthesized compounds on cancer cell lines, a colorimetric assay such as the MTT or Sulforhodamine B (SRB) assay can be employed.

Protocol (SRB Assay):

-

Cell Culture: Culture the desired cancer cell line in the appropriate medium.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB solution.

-

Solubilization and Absorbance Reading: Solubilize the bound dye and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

The 8-methoxyquinolin-3-amine scaffold represents a privileged and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with the strategic positioning of key functional groups, provides a fertile ground for the discovery of novel therapeutic agents. While its full potential is still being uncovered, the existing body of knowledge on related quinoline derivatives strongly suggests that this scaffold is poised to make significant contributions, particularly in the development of next-generation kinase inhibitors and other targeted therapies. The continued exploration of the chemical space around this core structure, guided by rational drug design principles and robust biological evaluation, will undoubtedly lead to the identification of new and effective drug candidates for a range of human diseases.

References

- Fouda, A. M., et al. (2017). Halogenated 2-amino-4h-pyrano [3,2-H] quinoline-3-carbonitriles as antitumor agents and structure-activity relationships of the 4-, 6-, and 9-positions. Medicinal Chemistry Research, 26(2), 302-313.

- Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129-2137.

- Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530.

- Ferreira, P. M. P., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features.

- Sliman, F., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805.

- Tawfeek, H. N., et al. (2024). Synthetic methodology of pyrimido[4,5‐b]quinoline derivatives. Journal of Heterocyclic Chemistry.

- Kadela-Tomanek, M., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 28(14), 5397.

- George, C., et al. (2021).

-

PubChem. (n.d.). 3-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Sliman, F., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805.

- Zheldakov, A. S., et al. (2017). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry, 25(1), 220-233.

- Chan, S. H., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(1), 73-77.

- Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975.

- Al-Busafi, S. N., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(11), 2886.

- Zhao, L., et al. (2016). Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(9), 2064-2073.

- Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.

Sources

- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 3. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 8-Methoxyquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. This technical guide delves into the promising, yet underexplored potential of a specific derivative, 8-Methoxyquinolin-3-amine, as a modulator of critical signaling pathways implicated in oncology and other disease areas. Based on extensive analysis of structure-activity relationships within the quinoline class, this document posits that 8-Methoxyquinolin-3-amine is a compelling candidate for inhibition of key protein kinases, including Epidermal Growth Factor Receptor (EGFR), Src Family Kinases (SFKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). This guide provides a comprehensive overview of the rationale for targeting these kinases, detailed signaling pathway diagrams, and robust, validated experimental protocols for investigating the inhibitory activity of 8-Methoxyquinolin-3-amine.

Introduction: The Quinoline Scaffold and the Promise of 8-Methoxyquinolin-3-amine

Quinoline and its derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful application as antimalarial, antibacterial, and anticancer agents.[1] A significant body of research highlights the role of the quinoline nucleus as a potent pharmacophore for the inhibition of protein kinases, a class of enzymes that are central regulators of cellular signaling and are frequently dysregulated in cancer.[2] The ATP-binding site of many kinases can effectively accommodate the planar, heterocyclic structure of the quinoline ring system.

8-Methoxyquinolin-3-amine, the subject of this guide, possesses key structural features that suggest a strong potential for kinase inhibition. The 8-methoxy group can influence the electronic properties of the quinoline ring and may participate in hydrogen bonding interactions within the kinase active site. The 3-amino group provides a crucial point for interaction, potentially forming hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. While direct experimental evidence for the specific targets of 8-Methoxyquinolin-3-amine is nascent, the extensive literature on analogous compounds provides a strong foundation for a hypothesis-driven investigation into its therapeutic potential.

Potential Therapeutic Targets: A Focus on Protein Kinases

Based on the structure-activity relationships of a multitude of quinoline-based inhibitors, we hypothesize that 8-Methoxyquinolin-3-amine is likely to exhibit inhibitory activity against several key protein tyrosine kinases that are validated targets in oncology.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinoline-based compounds have been successfully developed as EGFR inhibitors.[3] The structural similarities between these approved drugs and 8-Methoxyquinolin-3-amine suggest that it may also bind to the ATP-binding pocket of EGFR, thereby inhibiting its downstream signaling.

Src Family Kinases (SFKs)

Src is a non-receptor tyrosine kinase that acts as a critical node in signaling pathways controlling cell growth, adhesion, and migration.[4] Elevated Src activity is frequently observed in various cancers and is associated with metastasis and poor prognosis. The quinoline scaffold has been successfully utilized to develop potent Src inhibitors.[4] The 3-aminoquinoline motif, in particular, has been shown to be a key feature for Src inhibition, further strengthening the rationale for investigating 8-Methoxyquinolin-3-amine as a potential Src inhibitor.

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs are a family of receptor tyrosine kinases that are the primary mediators of angiogenesis, the formation of new blood vessels.[5] Tumor growth and metastasis are highly dependent on angiogenesis, making VEGFR a critical target in cancer therapy. Numerous quinoline-containing molecules have been reported as potent VEGFR inhibitors.[5] By inhibiting VEGFR, 8-Methoxyquinolin-3-amine could potentially disrupt the tumor blood supply, leading to a reduction in tumor growth and metastasis.

Platelet-Derived Growth Factor Receptor (PDGFR)

PDGFRs are receptor tyrosine kinases that are involved in cell growth, proliferation, and migration.[6] Dysregulation of PDGFR signaling is implicated in various cancers and fibrotic diseases. The quinoline core has been identified as a promising scaffold for the development of PDGFR inhibitors.[6] Inhibition of PDGFR by 8-Methoxyquinolin-3-amine could offer therapeutic benefits in a range of proliferative disorders.

Signaling Pathways and a Proposed Mechanism of Action

The inhibition of EGFR, Src, VEGFR, and PDGFR by 8-Methoxyquinolin-3-amine would disrupt key signaling cascades that drive cancer progression. The following diagrams illustrate these pathways and the proposed point of intervention for our lead compound.

EGFR Signaling Pathway

Caption: EGFR signaling pathway and proposed inhibition.

Src Signaling Pathway

Caption: Src signaling pathway and proposed inhibition.

VEGFR Signaling Pathway

Caption: VEGFR signaling pathway and proposed inhibition.

PDGFR Signaling Pathway

Caption: PDGFR signaling pathway and proposed inhibition.

Experimental Validation Workflow

To rigorously test the hypothesis that 8-Methoxyquinolin-3-amine inhibits the proposed kinase targets, a multi-step experimental workflow is recommended. This workflow progresses from broad, initial screening to more detailed biochemical and cell-based characterization.

Caption: Experimental workflow for target validation.

Step 1: Broad Kinase Profiling

Rationale: To obtain an unbiased overview of the kinase inhibitory potential of 8-Methoxyquinolin-3-amine, a broad kinase panel screen is the recommended initial step. This will identify the most promising primary targets and provide initial insights into the compound's selectivity.

Protocol: KinomeScan™ Profiling

-

Compound Preparation: Dissolve 8-Methoxyquinolin-3-amine in 100% DMSO to a stock concentration of 10 mM.

-

Assay Plate Preparation: The compound is typically tested at a single concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.

-

Binding Assay: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured using a quantitative PCR method.

-

Data Analysis: Results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of the test compound.

Step 2: Biochemical IC50 Determination

Rationale: For the top candidate kinases identified in the initial screen, it is essential to determine the half-maximal inhibitory concentration (IC50) to quantify the compound's potency.

Protocol: ADP-Glo™ Kinase Assay (for EGFR, Src, VEGFR, or PDGFR) [7][8][9][10]

-

Reagent Preparation: Prepare kinase buffer, recombinant kinase, substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1), and ATP at the desired concentrations.

-

Compound Dilution: Prepare a serial dilution of 8-Methoxyquinolin-3-amine in DMSO, followed by a further dilution in kinase buffer.

-

Kinase Reaction: In a 384-well plate, add the kinase, the serially diluted compound, and the substrate. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

| Parameter | Recommended Concentration |

| Recombinant Kinase | 1-10 ng/µL |

| Substrate | 0.2 mg/mL |

| ATP | 25-50 µM |

| 8-Methoxyquinolin-3-amine | 10-point serial dilution (e.g., 100 µM to 1 nM) |

Step 3: Cell-Based Target Engagement and Functional Assays

Rationale: To confirm that 8-Methoxyquinolin-3-amine can inhibit its target kinase within a cellular context, it is crucial to perform cell-based assays. These assays measure the direct inhibition of the kinase's activity in live cells and the resulting functional consequences.

Protocol: Cellular Phosphorylation Assay (Western Blot)

-

Cell Culture: Culture a relevant cancer cell line that overexpresses the target kinase (e.g., A431 for EGFR, HUVEC for VEGFR).

-

Compound Treatment: Treat the cells with varying concentrations of 8-Methoxyquinolin-3-amine for a specified duration (e.g., 2-24 hours).

-

Ligand Stimulation (for Receptor Tyrosine Kinases): For EGFR, VEGFR, and PDGFR, stimulate the cells with their respective ligands (e.g., EGF, VEGF, PDGF) for a short period (e.g., 15-30 minutes) to induce receptor phosphorylation.

-

Cell Lysis: Lyse the cells to extract total protein.